molecular formula C11H7FN6OS B2531447 2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide CAS No. 1396713-71-5

2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2531447
CAS No.: 1396713-71-5
M. Wt: 290.28
InChI Key: OJHNRTXCYOYJLP-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C11H7FN6OS and its molecular weight is 290.28. The purity is usually 95%.
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Scientific Research Applications

Coordination Networks and NLO Properties

The hydrothermal synthesis method involving tetrazolate-yl acylamide tectons, including derivatives related to 2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide, has led to the creation of crystalline coordination networks. These networks exhibit significant second harmonic generation (SHG) efficiencies, highlighting their potential in nonlinear optical (NLO) applications. The effects of various substituents on the structural topologies and NLO properties of these networks have been thoroughly studied, providing insights into their potential scientific applications (Liao et al., 2013).

Antimicrobial and Docking Studies

Research into tetrazol-thiophene-carboxamides, which share a structural motif with this compound, has unveiled their synthesis and subsequent evaluation for antimicrobial properties. Additionally, docking studies have been conducted to understand their mode of action, providing a foundation for future drug development and research into their potential as antimicrobial agents (Talupur et al., 2021).

Carbon−Sulfur Bond Formation in Drug Synthesis

The development of a new variant of the Migita reaction for carbon−sulfur bond formation, utilized in the synthesis of compounds related to this compound, has been explored. This method has significant implications for the synthesis of potential pharmaceuticals, demonstrating the versatility and utility of such compounds in drug development processes (Norris & Leeman, 2008).

Anticancer Activity and Kinase Inhibition

Novel derivatives containing the N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamide motif, related to this compound, have been synthesized and evaluated for anticancer activity. These compounds have shown significant potential in inhibiting kinase activity and preventing the proliferation of cancer cells, highlighting their importance in the development of new anticancer therapies (Gaikwad et al., 2019).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN6OS/c12-7-1-3-8(4-2-7)18-16-9(15-17-18)10(19)14-11-13-5-6-20-11/h1-6H,(H,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHNRTXCYOYJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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